Home > Products > Screening Compounds P143806 > (S)-Lisinopril Dimer-d5
(S)-Lisinopril Dimer-d5 - 1356847-97-6

(S)-Lisinopril Dimer-d5

Catalog Number: EVT-1461849
CAS Number: 1356847-97-6
Molecular Formula: C42H60N6O9
Molecular Weight: 798.006
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Lisinopril Dimer-d5 is a deuterated derivative of the (S)-Lisinopril Dimer, which is a compound related to the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. The incorporation of deuterium, a stable isotope of hydrogen, enhances the compound's stability and provides unique properties that are valuable in scientific research. This compound is primarily utilized in pharmacological studies to investigate the metabolism and pharmacokinetics of lisinopril, aiding in the development of more effective ACE inhibitors and improving our understanding of their biological mechanisms.

Source

(S)-Lisinopril Dimer-d5 can be synthesized from lisinopril through various chemical processes that involve deuteration and subsequent dimerization. It is available from chemical suppliers and is often used in laboratories for research purposes .

Classification

This compound falls under the category of pharmaceutical intermediates and is classified as a deuterated compound, which is significant in analytical chemistry and pharmacology due to its isotopic labeling properties. Its molecular formula is C42H55D5N6O9C_{42}H_{55}D_5N_6O_9, with a molecular weight of approximately 797.99 g/mol .

Synthesis Analysis

Methods

The synthesis of (S)-Lisinopril Dimer-d5 involves several key steps:

  1. Deuteration of Precursors: The initial step incorporates deuterium into precursor molecules, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
  2. Formation of the Dimer: The deuterated precursors undergo dimerization reactions under controlled conditions, typically using specific catalysts and reaction parameters to ensure the desired product formation.

Technical Details

  • Deuteration Techniques: Various methods can be employed for deuteration, including the use of heavy water or deuterated organic solvents.
  • Dimerization Conditions: This process may require precise temperature control, pH adjustment, and the use of specific catalysts to facilitate the reaction effectively .
Molecular Structure Analysis

Structure

The molecular structure of (S)-Lisinopril Dimer-d5 consists of two lisinopril molecules linked together with the incorporation of five deuterium atoms. This structural modification contributes to its unique properties compared to the non-deuterated form.

Data

  • Molecular Formula: C42H55D5N6O9C_{42}H_{55}D_5N_6O_9
  • Molecular Weight: 797.99 g/mol
  • Structural Features: The compound retains the essential functional groups characteristic of lisinopril, including carboxylic acid and amine groups, which are crucial for its biological activity .
Chemical Reactions Analysis

Reactions

(S)-Lisinopril Dimer-d5 can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  2. Reduction: The dimer can undergo reduction reactions using agents like sodium borohydride.
  3. Substitution Reactions: It may also engage in substitution reactions where functional groups are replaced by other groups .

Technical Details

The reaction conditions for these transformations must be carefully controlled to favor the desired pathway while minimizing side reactions.

Mechanism of Action

The mechanism by which (S)-Lisinopril Dimer-d5 exerts its effects primarily involves the inhibition of ACE. By blocking this enzyme, the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—is prevented. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Process

  1. ACE Inhibition: The compound binds to the active site of ACE, preventing it from catalyzing the conversion process.
  2. Physiological Effects: This action results in decreased vascular resistance and improved blood flow, contributing to its therapeutic effects in hypertension management .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: The incorporation of deuterium enhances stability compared to non-deuterated counterparts.
  • Reactivity: Retains reactivity typical of amine-containing compounds; participates in nucleophilic substitution and acylation reactions.

Relevant data on melting point, boiling point, and other physical constants are often determined experimentally during synthesis and characterization phases .

Applications

(S)-Lisinopril Dimer-d5 has several significant applications in scientific research:

  1. Pharmacokinetic Studies: Utilized to study the metabolism and distribution patterns of lisinopril within biological systems.
  2. Drug Development: Aids in designing new ACE inhibitors with improved efficacy and stability profiles.
  3. Isotope Labeling: Serves as a labeled compound for mass spectrometry and nuclear magnetic resonance studies, allowing researchers to trace metabolic pathways accurately.
  4. Biological Research: Investigated for its potential effects on various biological pathways related to cardiovascular health .

This comprehensive analysis highlights the importance of (S)-Lisinopril Dimer-d5 in both pharmaceutical development and academic research contexts, showcasing its multifaceted role in advancing our understanding of ACE inhibitors.

Introduction to (S)-Lisinopril Dimer-d5

Structural and Functional Overview of Lisinopril and Its Derivatives

Lisinopril, chemically designated as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, is a potent angiotensin-converting enzyme (ACE) inhibitor used clinically for hypertension and heart failure management. As a lysine-proline dipeptide analog, it competitively inhibits ACE, preventing the conversion of angiotensin I to vasoconstrictive angiotensin II and reducing aldosterone secretion [2]. Unlike earlier ACE inhibitors (e.g., enalapril), lisinopril is hydrophilic, exhibits a prolonged half-life (12 hours), and undergoes no hepatic metabolism, being excreted unchanged in urine [2] [6].

Deuterated derivatives like (S)-Lisinopril-d5 incorporate five deuterium atoms (²H/D) at the phenylpropyl moiety (C₆D₅-CD₂-CH₂-), enhancing molecular mass without altering the stereochemical or pharmacodynamic profile. The dimeric variant, (S)-Lisinopril Dimer-d5 (C₄₂H₅₅D₅N₆O₉), extends this deuteration to a doubly linked structure where two lisinopril molecules connect via amide bonds between lysine side chains [8] [9]. This dimer maintains ACE affinity but serves primarily as an impurity reference standard rather than a therapeutic agent [6] [10].

Table 1: Structural Characteristics of Lisinopril and Key Derivatives

CompoundMolecular FormulaMolecular WeightDeuteration SitesRole
LisinoprilC₂₁H₃₁N₃O₅405.49 g/molNoneTherapeutic API
(S)-Lisinopril-d5C₂₁H₂₆D₅N₃O₅410.52 g/molPhenylpropyl ring (C₆D₅)Metabolic tracer
(S)-Lisinopril Dimer-d5C₄₂H₅₅D₅N₆O₉797.99 g/molPhenylpropyl rings (C₆D₅)₂Impurity reference standard

Significance of Deuterated Compounds in Pharmaceutical Research

Deuterated pharmaceuticals leverage the kinetic isotope effect—where C-²H bonds exhibit greater stability than C-¹H bonds—to modulate drug metabolism without compromising target engagement. (S)-Lisinopril-d5 exemplifies this strategy, as deuteration slows oxidative metabolism in the phenylpropyl group, prolonging systemic exposure. This property is exploited in quantitative bioanalyses, where deuterated analogs serve as internal standards in liquid chromatography-mass spectrometry (LC-MS) to enhance the accuracy of pharmacokinetic studies [4] [8].

For dimeric impurities like (S)-Lisinopril Dimer-d5, deuteration provides isotopic distinction from the parent drug during impurity profiling. Its defined molecular weight (797.99 g/mol) and fragmentation patterns simplify detection and quantification in complex matrices, such as active pharmaceutical ingredient (API) batches or biological samples [8] [10]. This precision is critical for regulatory compliance, as agencies like the EMA and FDA mandate strict control of impurities ≥0.1% [6].

Role of Dimerization in ACE Inhibitor Impurity Profiling

Dimer formation in lisinopril arises primarily during synthetic scale-up via two pathways:

  • Condensation Reactions: Unreacted N⁶-trifluoroacetyl-L-lysine intermediates undergo unintended coupling with lisinopril precursors, forming amide-linked dimers [6].
  • Thermal Dehydration: Exposure to high temperatures (>80°C) during manufacturing promotes intramolecular cyclization, generating diketopiperazine dimers (e.g., Ph. Eur Impurities C/D) [6] [9].

(S)-Lisinopril Dimer-d5—specifically identified as Lisinopril EP Impurity G—is a symmetrical dimer where two lisinopril units connect via a lysine-lysine bond. Its deuterated form (CAS: 1356847-97-6) exhibits identical chromatographic behavior to non-deuterated dimers but distinct mass spectral signatures, enabling unambiguous tracking during stability testing [9] [10]. Regulatory guidelines classify such dimers as "qualified impurities" requiring strict control due to potential impacts on API efficacy and safety [6].

Table 2: Dimeric Impurities in Lisinopril Synthesis

Impurity DesignationChemical StructureFormation MechanismControl Strategies
EP Impurity G (Dimer-d5)Lysine-amide-linked dimer; C₆D₅ groupsResidual intermediate condensationPurge via crystallization (pH control)
EP Impurity C/D(S,S,S)- or (R,S,S)-diketopiperazineThermal dehydration at >80°COptimized drying temperatures
Cyclohexyl AnaloguePhenyl→cyclohexyl over-hydrogenationExcessive H₂ pressure/catalystControlled hydrogenation conditions

Research Objectives and Gaps in (S)-Lisinopril Dimer-d5 Characterization

Despite its utility in analytical chemistry, key gaps persist in the characterization of (S)-Lisinopril Dimer-d5:

  • Synthetic Standardization: Current routes yield ≤85% purity, with challenges in separating diastereomers [6] [10]. Robust protocols for gram-scale synthesis are lacking.
  • Metabolic Fate: While lisinopril’s renal excretion is well-defined, the dimer’s bioavailability and clearance remain unstudied, posing uncertainties about biological relevance [2] [6].
  • Analytical Databases: Public spectral libraries (e.g., PubChem) lack ¹H-NMR, ¹³C-NMR, or IR spectra for the deuterated dimer, hindering method validation [8] [10].

Priorities for future research include:

  • Developing preparative HPLC methods to isolate >98% pure dimer-d5 [10].
  • Establishing standardized LC-MS/MS protocols for trace quantification (≤0.05%) in API batches.
  • Correlating dimer formation kinetics with manufacturing parameters (e.g., temperature, catalysts) to refine control strategies [6].

Properties

CAS Number

1356847-97-6

Product Name

(S)-Lisinopril Dimer-d5

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C42H60N6O9

Molecular Weight

798.006

InChI

InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D

InChI Key

HLRMNXJOFRUYAM-GQBLMRLDSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.